(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a fluorophenyl group, a methylpyrazolyl group, and a piperidinyl group linked by a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the methanone central group. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom on the phenyl ring, the nitrogen atoms in the pyrazole and piperidine rings, and the carbonyl group in the methanone . These functional groups could potentially undergo a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A novel bioactive heterocycle, closely related to the compound of interest, was synthesized and its structure characterized, highlighting the potential for antiproliferative activity. This involved IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, suggesting a focus on developing new therapeutic agents (S. Benaka Prasad et al., 2018).
Pharmacological Potential
- Research on compounds structurally similar to "(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" has demonstrated significant pharmacological potential. For example, a study on a high-efficacy 5-HT1A receptor agonist showed curative-like action on allodynia following spinal cord injury, indicating potential applications in pain management (F. Colpaert et al., 2004).
Enzyme Inhibitory Activities
- Compounds with similar structural characteristics have been evaluated for their in vitro enzyme inhibitory activities, revealing potential as enzyme inhibitors. This suggests applications in developing treatments for diseases where enzyme modulation is beneficial (A. Cetin et al., 2021).
Antimicrobial and Antimycobacterial Activities
- The synthesis and evaluation of derivatives for antimicrobial activities have been explored, with certain compounds showing good activity. This research path could lead to new antimicrobial agents to combat resistant bacterial strains (M. A. Ali & M. Yar, 2007).
Radiolabelling and Imaging Applications
- Radiolabelled derivatives have been synthesized for potential use in imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to visualize specific receptors in the brain. This demonstrates the compound's relevance in diagnostic research and neuroscience (P. Blanckaert et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-19-9-7-15(18-19)13-5-3-8-20(11-13)16(21)12-4-2-6-14(17)10-12/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTSFGPDFMUVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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